molecular formula C29H29N5 B4826456 1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine

1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine

Cat. No.: B4826456
M. Wt: 447.6 g/mol
InChI Key: ILHIFKKJWXBAAR-UHFFFAOYSA-N
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Description

1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine is a complex organic compound that features a pyrazole ring, a fluorenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the phenyl and dimethyl groups. The fluorenyl group is then attached to the piperazine ring, which is subsequently linked to the pyrazole moiety through a methanimine linkage. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the imine linkage or other reducible groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may have potential as a ligand for biological receptors, making it useful in the study of biochemical pathways and drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine is unique due to its combination of a pyrazole ring, a fluorenyl group, and a piperazine moiety. This structural arrangement provides distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5/c1-21-28(22(2)34(31-21)23-10-4-3-5-11-23)20-30-33-18-16-32(17-19-33)29-26-14-8-6-12-24(26)25-13-7-9-15-27(25)29/h3-15,20,29H,16-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHIFKKJWXBAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=NN3CCN(CC3)C4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine

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